4-hydroxy-3-methoxy-N-octylbenzamide 4-hydroxy-3-methoxy-N-octylbenzamide N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide is a member of phenols and a member of methoxybenzenes.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide is a natural product found in Capsicum annuum with data available.
Brand Name: Vulcanchem
CAS No.: 58493-47-3
VCID: VC20845233
InChI: InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)
SMILES: CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC
Molecular Formula: C16H25NO3
Molecular Weight: 279.37 g/mol

4-hydroxy-3-methoxy-N-octylbenzamide

CAS No.: 58493-47-3

Cat. No.: VC20845233

Molecular Formula: C16H25NO3

Molecular Weight: 279.37 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-3-methoxy-N-octylbenzamide - 58493-47-3

Specification

CAS No. 58493-47-3
Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide
Standard InChI InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)
Standard InChI Key JYZDUDMWJFJCON-UHFFFAOYSA-N
SMILES CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC
Canonical SMILES CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Introduction

Structural Characteristics and Basic Properties

Chemical Identity

4-hydroxy-3-methoxy-N-octylbenzamide has the molecular formula C16H25NO3, with a calculated molecular weight of approximately 279.38 g/mol. Structurally, it features a vanillin-derived aromatic core with an extended lipophilic chain through the amide functionality.

Physical Properties

Based on analysis of structurally similar compounds, the following physical properties can be reasonably predicted:

PropertyExpected ValueBasis for Prediction
Physical StateCrystalline solid at room temperatureSimilar benzamide structures
ColorWhite to off-whiteCharacteristic of pure benzamides
Melting Point90-120°C (estimated)Based on similar benzamide derivatives
Solubility in WaterPoor (<1 mg/mL)Due to long hydrocarbon chain
Solubility in Organic SolventsGood in methanol, ethanol, DMSO, acetoneBased on functional groups present
Log P (octanol/water)Approximately 3.8-4.2Calculated from structural features

The presence of both hydrophilic (hydroxyl, methoxy, amide) and hydrophobic (octyl chain) elements gives this compound amphiphilic characteristics, potentially useful in various applications.

Synthesis Methodologies

Alternative Synthetic Approaches

Several alternative methods could also be viable:

MethodKey ReagentsAdvantagesDisadvantages
Direct couplingEDC/HOBt, vanillic acid, octylamineOne-pot, milder conditionsLower yields, purification challenges
TransesterificationMethyl vanillate, octylamineMilder conditionsLonger reaction times
Weinreb amide routeVanillic acid, N,O-dimethylhydroxylamine, octylamineBetter selectivityAdditional steps

Spectroscopic Characteristics

NMR Spectroscopy

Based on the structural features and comparison with similar compounds, the following NMR characteristics would be expected:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling
Phenolic OH9.0-9.5Broad singlet1H-
Aromatic H6.8-7.5Multiple signals3HVarious J values
Amide NH5.9-6.3Triplet or broad1HJ ≈ 5-6 Hz
OCH33.8-3.9Singlet3H-
N-CH23.2-3.4Quartet or triplet2HJ ≈ 6-7 Hz
CH2 chain1.2-1.8Multiple signals12HVarious J values
Terminal CH30.85-0.95Triplet3HJ ≈ 6-7 Hz

For 13C NMR, characteristic signals would include:

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl C165-170
Aromatic C-OH145-150
Aromatic C-OCH3145-148
Other aromatic C110-130
OCH355-56
N-CH239-40
Other alkyl CH222-32
Terminal CH313-14

Infrared Spectroscopy

The expected IR spectrum would show characteristic absorptions:

Functional GroupWavenumber (cm⁻¹)IntensityBand Character
O-H stretching3300-3500StrongBroad
N-H stretching3250-3300MediumBroad
C-H stretching (aromatic)3000-3100WeakSharp
C-H stretching (aliphatic)2850-2950Medium-strongMultiple bands
C=O stretching (amide I)1640-1670StrongSharp
N-H bending (amide II)1540-1560MediumSharp
Aromatic C=C1580-1600, 1450-1500MediumMultiple bands
C-O stretching (methoxy)1220-1250MediumSharp
C-O stretching (phenol)1020-1050MediumSharp

Chemical Reactivity

Functional Group Reactivity

The reactivity profile of 4-hydroxy-3-methoxy-N-octylbenzamide is determined by its constituent functional groups:

Functional GroupReactivity PatternPotential Reactions
Phenolic hydroxylWeakly acidic, nucleophilicEsterification, etherification, oxidation to quinone derivatives
MethoxyElectron-donating, relatively stableDemethylation under strong acidic conditions
AmideModerately stableHydrolysis (acid/base), reduction to amine, transamidation
Octyl chainLargely unreactiveOxidation at terminal positions, halogenation

The phenolic hydroxyl group represents the most reactive site in the molecule, capable of participating in various transformations including:

  • Formation of esters with acid chlorides or anhydrides

  • Formation of ethers via Williamson ether synthesis

  • Oxidation to form quinone derivatives

  • Participation in hydrogen bonding interactions

Stability Considerations

The compound would be expected to demonstrate good stability under normal storage conditions, with the following considerations:

  • Sensitivity to strong oxidizing agents due to the phenolic group

  • Potential for slow hydrolysis in strongly acidic or basic conditions

  • Susceptibility to photodegradation if exposed to UV light for extended periods

  • Relative stability in neutral aqueous environments

Biological Activity and Applications

Biological ActivityMechanismStructural Features Involved
Enzyme inhibitionInteraction with enzyme active sitesPhenolic OH, methoxy, amide groups
Receptor modulationBinding to receptor pocketsLipophilic octyl chain, H-bonding groups
Antioxidant propertiesRadical scavengingPhenolic hydroxyl group
Membrane interactionAmphiphilic characterHydrophilic head group, lipophilic tail

Similar benzamide derivatives have demonstrated enzyme inhibition properties that affect cellular signaling and proliferation. The presence of the octyl chain in 4-hydroxy-3-methoxy-N-octylbenzamide could potentially enhance its ability to interact with cellular membranes and hydrophobic binding pockets in proteins.

Structure-Activity Relationships

The following structural features contribute to potential biological activities:

  • The 4-hydroxyl group serves as a hydrogen bond donor and potential site for bioactivation

  • The 3-methoxy group provides hydrogen bond accepting capability and influences electronic distribution

  • The amide linkage offers both hydrogen bond donor and acceptor functionality

  • The octyl chain provides lipophilicity and potential for hydrophobic interactions

FieldPotential ApplicationsRelevant Properties
Pharmaceutical ResearchDrug development, structure-activity studiesBioactivity profile, modifiable structure
Biochemical ResearchMolecular probes, enzyme studiesSpecific binding properties
Materials ScienceSurfactants, polymer additivesAmphiphilic nature
Agricultural ChemistryCrop protection researchStructural similarity to known bioactive agents

Comparative Analysis with Related Compounds

Structural Analogs

Comparing 4-hydroxy-3-methoxy-N-octylbenzamide with structurally related compounds provides insights into how structural modifications affect properties:

CompoundStructural DifferencesPredicted Property Differences
4-Hydroxy-3-methoxy-N-methylbenzamideMethyl vs. octyl on nitrogenLower lipophilicity, higher water solubility, higher melting point
4-Hydroxy-3-isopropoxy-N-methylbenzamideIsopropoxy vs. methoxy at position 3, methyl vs. octyl on nitrogenIntermediate lipophilicity, altered electronic distribution
4-Bromo-3-ethoxy-N-ethyl-N-methylbenzamideBromo vs. OH at position 4, ethoxy vs. methoxy at position 3, different nitrogen substitutionDifferent electronic properties, altered hydrogen bonding pattern

Structure-Property Relationships

The effect of systematic structural modifications on 4-hydroxy-3-methoxy-N-octylbenzamide properties:

ModificationEffect on Physical PropertiesEffect on Chemical ReactivityEffect on Potential Bioactivity
Shortening N-alkyl chainDecreased lipophilicity, increased water solubilityLittle effect on reactivity of aromatic portionReduced membrane penetration, altered binding profile
Replacing 4-OH with halogenElimination of H-bond donor capability, increased lipophilicityLoss of phenolic reactions, introduction of potential for nucleophilic substitutionModified receptor interactions, potential introduction of metabolic stability
Replacing 3-methoxy with larger alkoxyIncreased steric bulk, similar lipophilicitySimilar reactivity patternsModified binding specificity, altered electronic distribution

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